![molecular formula C18H11F6NO4 B6328472 N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92% CAS No. 278183-53-2](/img/structure/B6328472.png)
N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92% (hereafter referred to as N-2-BTPE) is a compound with a variety of applications in organic chemistry and biochemistry. It is a white powder with a melting point of 95-97°C and is soluble in both organic and aqueous solvents. N-2-BTPE is a commonly used reagent in organic synthesis and has a wide range of applications in areas such as drug synthesis, catalysis, and fluorescent labeling.
科学研究应用
N-2-BTPE is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been used to synthesize a variety of drugs, including anti-cancer drugs and antibiotics. It is also used in catalysis, as it can act as a catalyst for the synthesis of various compounds. In addition, it is used in fluorescent labeling, as it is fluorescent under UV light and can be used to label proteins and other molecules.
作用机制
N-2-BTPE is believed to act as an electrophile in organic synthesis, reacting with nucleophiles to form covalent bonds. In addition, it can act as a catalyst in some reactions, speeding up the reaction rate. In fluorescent labeling, N-2-BTPE is believed to interact with the target molecule, forming a complex that is fluorescent under UV light.
Biochemical and Physiological Effects
N-2-BTPE is generally considered to be non-toxic and non-carcinogenic. It has been used in various experiments in organisms such as bacteria, yeast, and mice, and has been found to be safe for use in these organisms. In addition, it has been used in various experiments in cell cultures, and has been found to be safe for use in these cultures.
实验室实验的优点和局限性
N-2-BTPE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be stored easily. In addition, it is relatively stable, and can be used in a variety of solvents. However, it is important to note that N-2-BTPE is a strong electrophile and can react with nucleophiles, so it is important to ensure that it is used in a controlled environment.
未来方向
N-2-BTPE has a wide range of potential applications in scientific research. It can be used in the synthesis of a variety of drugs, and can be used to label proteins and other molecules. In addition, it can be used in catalysis, as it can act as a catalyst for the synthesis of various compounds. Furthermore, it can be used in the development of new fluorescent imaging techniques, as it is fluorescent under UV light. Finally, it can be used in the development of new materials, as it can be used to form covalent bonds with other molecules.
合成方法
N-2-BTPE can be synthesized in two steps. The first step involves the reaction of 3,4-bis(trifluoromethoxy)phenylchloroformate with 1-ethyl-2-pyrrolidinone, which yields the intermediate N-2-[3,4-bis(trifluoromethoxy)phenyl]ethylpyrrolidinone. The second step involves the reaction of the intermediate with phthalimide, which yields the final product N-2-BTPE. This synthesis method is relatively simple and efficient, making it an attractive choice for laboratories.
属性
IUPAC Name |
2-[2-[3,4-bis(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6NO4/c19-17(20,21)28-13-6-5-10(9-14(13)29-18(22,23)24)7-8-25-15(26)11-3-1-2-4-12(11)16(25)27/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRWTCVYHHNVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

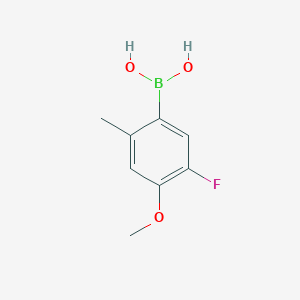

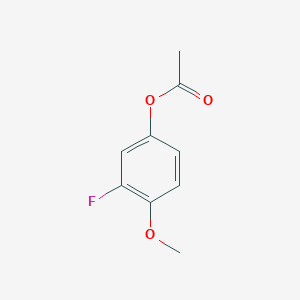

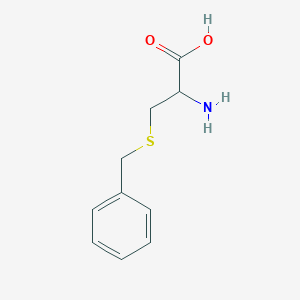
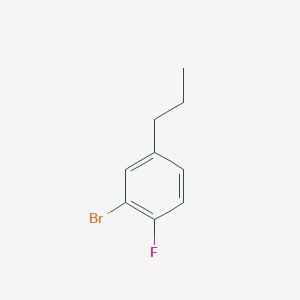
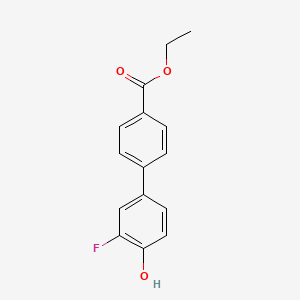


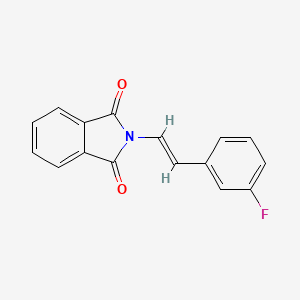
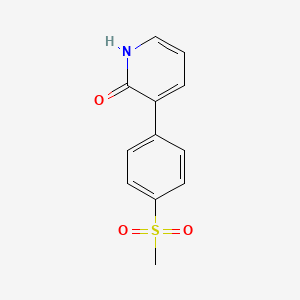
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)